![molecular formula C20H55Si5Ta B14260133 Tantalum(5+) pentakis[(trimethylsilyl)methanide] CAS No. 173410-81-6](/img/structure/B14260133.png)
Tantalum(5+) pentakis[(trimethylsilyl)methanide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tantalum(5+) pentakis[(trimethylsilyl)methanide] is an organometallic compound of tantalum It is a colorless solid that is soluble in organic solvents and hydrolyzes readily to release trimethylsilylmethane
Méthodes De Préparation
The synthesis of tantalum(5+) pentakis[(trimethylsilyl)methanide] typically involves the reaction of tantalum pentachloride with lithium trimethylsilylmethanide in an organic solvent such as pentane. The reaction is carried out at room temperature, and the product is subsequently purified by sublimation. This method yields a high purity product, although care must be taken to avoid contamination and ensure complete reaction.
Analyse Des Réactions Chimiques
Tantalum(5+) pentakis[(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxide.
Reduction: It can be reduced to lower oxidation states of tantalum.
Substitution: The trimethylsilylmethanide ligands can be substituted with other ligands such as halides or alkoxides. Common reagents used in these reactions include oxygen, hydrogen, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tantalum(5+) pentakis[(trimethylsilyl)methanide] has several scientific research applications:
Materials Science: It is used as a precursor for the deposition of tantalum-containing thin films, which are important in the semiconductor industry.
Catalysis: The compound is used as a catalyst in various organic reactions, including hydroamination and hydroaminoalkylation.
Chemistry: It serves as a reagent in the synthesis of other organometallic compounds.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of tantalum(5+) pentakis[(trimethylsilyl)methanide] involves the coordination of the trimethylsilylmethanide ligands to the central tantalum atom. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Tantalum(5+) pentakis[(trimethylsilyl)methanide] can be compared with other similar compounds such as:
Pentakis(dimethylamido)tantalum: This compound has similar applications in materials science and catalysis but differs in the nature of its ligands.
Tantalum pentachloride: Used as a starting material for the synthesis of various tantalum compounds, including tantalum(5+) pentakis[(trimethylsilyl)methanide].
Tantalum alkoxides: These compounds are used in the deposition of tantalum-containing thin films and have similar reactivity to tantalum(5+) pentakis[(trimethylsilyl)methanide].
Tantalum(5+) pentakis[(trimethylsilyl)methanide] is unique due to its specific ligand environment, which imparts distinct reactivity and stability characteristics.
Propriétés
Numéro CAS |
173410-81-6 |
|---|---|
Formule moléculaire |
C20H55Si5Ta |
Poids moléculaire |
617.0 g/mol |
Nom IUPAC |
methanidyl(trimethyl)silane;tantalum(5+) |
InChI |
InChI=1S/5C4H11Si.Ta/c5*1-5(2,3)4;/h5*1H2,2-4H3;/q5*-1;+5 |
Clé InChI |
PNJUPZFDKNCWPH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Ta+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


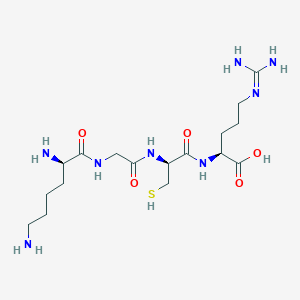
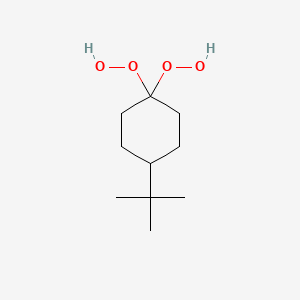
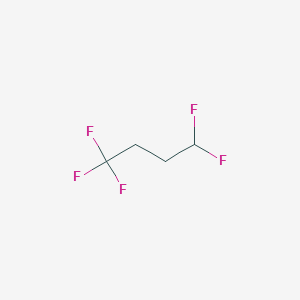
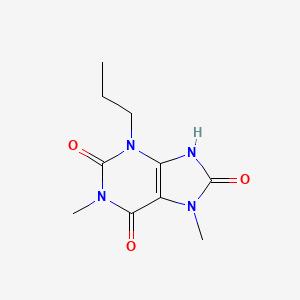

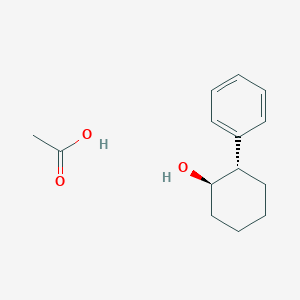

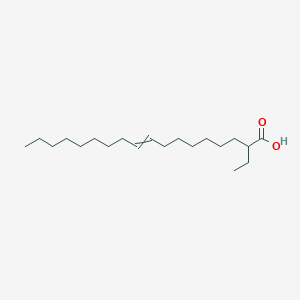
![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
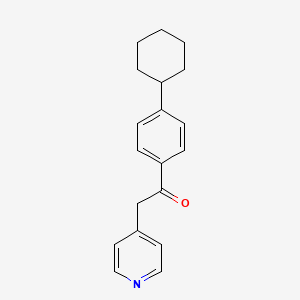
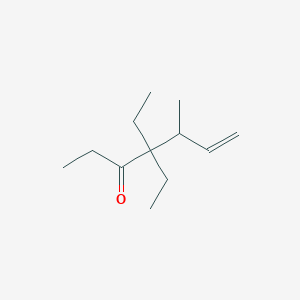
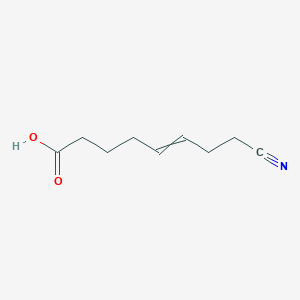
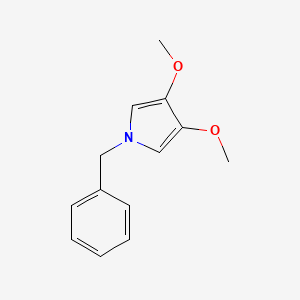
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
